![molecular formula C20H20O5 B14164663 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one CAS No. 93710-74-8](/img/structure/B14164663.png)
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one is a complex organic compound that belongs to the class of polymethoxyflavonoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[d][1,3]dioxole ring fused with a benzene ring, which is further substituted with hydroxy, methoxy, and methyl groups.
Preparation Methods
The synthesis of 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt aldol condensation, followed by cyclization and oxidation reactions. The starting materials typically include 4-hydroxy-3-methoxybenzaldehyde and 6,7-dimethyl-1,2,3,4-tetrahydro-1,3-benzodioxole. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activity, it is being studied for its potential therapeutic applications in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific enzymes and signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one is unique due to its specific substitution pattern and ring structure. Similar compounds include:
4-Hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one: This compound has a similar benzo[d][1,3]dioxole ring structure but with different substituents.
9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3’,4’6,7]naphtho[2,3-d][1,3]benzodioxol: Another compound with a similar core structure but different functional groups.
These compounds share some biological activities but differ in their specific interactions and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
93710-74-8 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3 |
InChI Key |
PKDKRIQIMYSIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


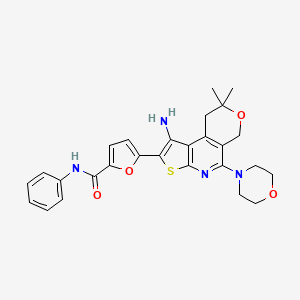

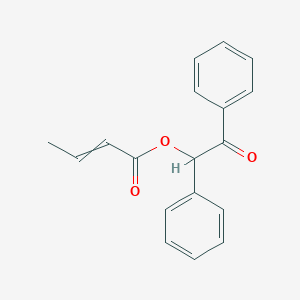
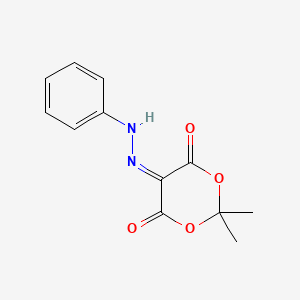



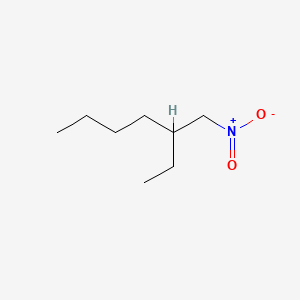
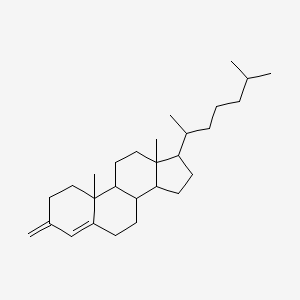
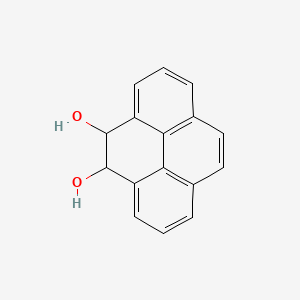
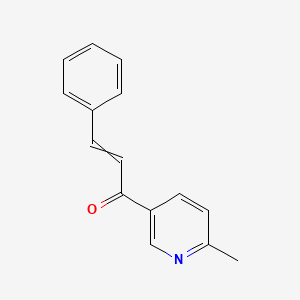
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
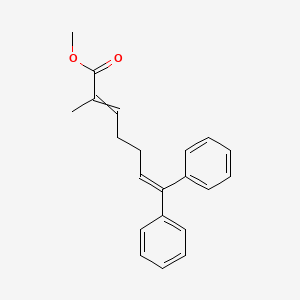
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
